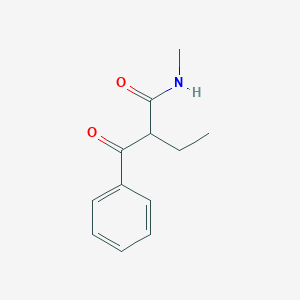

2-benzoyl-N-methylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25g/mol |

IUPAC Name |

2-benzoyl-N-methylbutanamide |

InChI |

InChI=1S/C12H15NO2/c1-3-10(12(15)13-2)11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,15) |

InChI Key |

XEEGHYSLXBFQOE-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C1=CC=CC=C1)C(=O)NC |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl N Methylbutanamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis. icj-e.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions. icj-e.orgscribd.com For 2-benzoyl-N-methylbutanamide, the most logical primary disconnection is at the amide bond (C-N bond), as this is a common and well-established bond-forming reaction. scribd.com This disconnection yields two primary synthons: a 2-benzoylbutanoic acid derivative (the acyl donor) and methylamine (B109427) (the amine component).

A further disconnection can be made on the 2-benzoylbutanoic acid synthon at the bond between the carbonyl carbon of the benzoyl group and the alpha-carbon of the butanoic acid chain. This suggests a Friedel-Crafts acylation or a related reaction to introduce the benzoyl group onto a butanoic acid derivative.

Direct Amide Bond Formation Strategies

The direct formation of the amide bond is a critical step in the synthesis of this compound. Several conceptual methods can be considered for this transformation.

Coupling of Carboxylic Acid Precursors with N-Methylbutanamide (Conceptual)

In this conceptual approach, the carboxylic acid, 2-benzoylbutanoic acid, would be directly coupled with methylamine. Direct amidation of carboxylic acids and amines is possible but often requires catalysts to proceed efficiently under mild conditions. ucl.ac.uk Various modern coupling reagents have been developed to facilitate this transformation, minimizing the need for harsh conditions and reducing side reactions. organic-chemistry.org For instance, boronic acid derivatives have been shown to be effective catalysts for direct amidation at ambient temperatures. organic-chemistry.org

| Reagent/Catalyst Type | Conditions | Potential Advantages |

| Boron-based catalysts | Mild, often room temperature | High yields, good for sensitive substrates organic-chemistry.org |

| Carbodiimides (e.g., DCC, EDC) | Room temperature, often with an additive | Well-established, versatile |

| Phosphonium-based reagents | Mild | Effective for hindered substrates |

| T3P (n-propanephosphonic acid anhydride) | Mild, with a base like pyridine | Low epimerization for chiral centers organic-chemistry.org |

Acyl Halide/Anhydride-Mediated Amidation with N-Methylbutanamide (Conceptual)

A more traditional and often highly effective method involves the conversion of the carboxylic acid (2-benzoylbutanoic acid) into a more reactive acyl halide (e.g., acyl chloride) or anhydride (B1165640). This activated intermediate then readily reacts with methylamine, typically in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. This method is generally high-yielding and proceeds under mild conditions. The use of an anhydride of 2-benzoylbutanoic acid would similarly provide an activated acylating agent for the reaction with methylamine. scribd.com

Convergent and Divergent Synthetic Pathways

Introduction of the Benzoyl Moiety to a Butanamide Scaffold

A convergent approach involves synthesizing separate fragments of the molecule and then combining them in a later step. wikipedia.org In this context, one could first prepare N-methylbutanamide and then introduce the benzoyl group at the second carbon. This would likely involve the generation of an enolate or a similar nucleophile at the alpha-position of the N-methylbutanamide, followed by acylation with a benzoylating agent like benzoyl chloride. This strategy hinges on the selective formation of the desired carbanion and minimizing self-condensation or other side reactions.

Sequential Construction from Simpler Aliphatic and Aromatic Precursors

A divergent, or linear, synthesis would build the molecule in a step-by-step fashion from simpler starting materials. wikipedia.orgsathyabama.ac.in An example of this pathway could start with a simple butanoic acid ester. The ester could be benzoylated at the alpha-position, for example, through a Claisen condensation-type reaction with a benzoylating agent. The resulting β-keto ester could then be converted to the desired N-methylamide. This might involve hydrolysis of the ester and subsequent amidation of the carboxylic acid, or potentially direct aminolysis of the ester with methylamine.

Optimization of Reaction Conditions and Catalytic Systems

The synthesis of β-keto amides such as this compound can be achieved through various routes, most notably via the amidation of a corresponding β-keto ester or the direct coupling of a carboxylic acid with an amine. The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents, is crucial for maximizing the yield and purity of the final product.

Recent advancements in organic synthesis have highlighted several catalytic systems that are effective for the amidation of β-keto esters, a plausible pathway to this compound. One such method involves the use of nickelocene (B73246) as a catalyst. acs.orgacs.orgnih.gov This approach allows for the direct α-amidation of β-keto esters with a broad tolerance for different functional groups on both the ester and the amine. acs.orgnih.gov For a reaction analogous to the synthesis of this compound, the optimization of conditions might involve screening various catalysts, bases, and solvents.

For instance, in a nickel-catalyzed amidation, parameters such as catalyst loading and temperature can be fine-tuned to improve the reaction's efficiency. A decrease in catalyst loading combined with an increase in temperature can sometimes lead to an optimal yield. nih.gov The scalability of such a reaction has been demonstrated, suggesting its applicability for larger-scale preparations. nih.gov

Another effective method for the synthesis of β-ketoamides involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with an amine, in this case, methylamine, in the presence of a catalyst like sodium acetate (B1210297) in refluxing tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is noted for its mild conditions and high yields, avoiding the formation of significant side products. organic-chemistry.org

Furthermore, chiral N,N'-dioxide–copper(I) complexes have been successfully employed in the asymmetric α-amination of β-keto esters and β-keto amides, achieving excellent yields and enantioselectivities under mild conditions. rsc.org While enantioselectivity may not be a primary concern for this compound unless a chiral center is desired, the high efficiency of these catalytic systems is noteworthy. The optimization of such a system would involve screening different ligands and copper sources.

The following interactive table summarizes representative conditions for the optimization of a generic β-keto ester amidation, which can be considered analogous to the synthesis of this compound.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ni(cod)₂ (10) | LiOt-Bu (2.0) | Toluene | 30 | 24 | 75 |

| 2 | Nickelocene (5) | LiOt-Bu (2.0) | THF | 30 | 18 | 80 |

| 3 | Nickelocene (2.5) | LiOt-Bu (1.5) | THF | 50 | 12 | 82 |

| 4 | Cu(I)/N,N'-dioxide (5) | DBU (1.2) | CH₂Cl₂ | 25 | 24 | 95 |

| 5 | Sodium Acetate (10) | - | THF | 65 | 6 | 98 |

This table is illustrative and based on data for analogous reactions. The specific conditions for this compound may vary.

Considerations for Scalability and Yield Enhancement in Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting to a larger scale requires careful consideration of several factors to maintain high yield and purity while ensuring a safe and efficient process.

Reagent and Catalyst Selection: For larger-scale synthesis, the cost, availability, and safety of reagents and catalysts are paramount. While complex and expensive catalysts might be suitable for small-scale research, more economical and readily available options are preferred for scale-up. For instance, methods utilizing inexpensive catalysts like sodium acetate or those with very low catalyst loadings (e.g., 0.5 mol%) would be advantageous. organic-chemistry.orgresearchgate.net

Reaction Conditions: Conditions that are easily manageable on a larger scale are preferable. This includes avoiding extremely high or low temperatures and pressures. Reactions that proceed efficiently at or near room temperature and atmospheric pressure are ideal. organic-chemistry.org The use of less hazardous and easily removable solvents is also a key consideration. Solvents like tetrahydrofuran (THF) or ethyl acetate are often preferred over more toxic options like dichloromethane. organic-chemistry.orggoogle.com

Yield Enhancement: To enhance the yield, a thorough optimization of reaction parameters is necessary. This can be systematically approached using techniques like Design of Experiments (DoE). Factors such as the stoichiometry of reactants, reaction time, and temperature can be fine-tuned. For example, in direct amidation reactions, the removal of water as a byproduct can drive the reaction to completion and improve the yield. dur.ac.uk

The following interactive table outlines key considerations for enhancing the yield of a generic N-alkyl amide synthesis, which are applicable to the production of this compound.

| Parameter | Strategy for Yield Enhancement | Rationale | Reference |

| Catalyst Activity | Screening various catalysts (e.g., Boronic acids, Nickel complexes) to find the most efficient one for the specific substrate. | A more active catalyst can lead to higher conversion rates and yields under milder conditions. | acs.orgorganic-chemistry.org |

| Reaction Temperature | Optimizing the temperature to balance reaction rate and selectivity. | Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition, lowering the yield. | nih.gov |

| Solvent Choice | Selecting a solvent that effectively dissolves reactants and facilitates the desired reaction pathway. | The solvent can influence the solubility of reactants and intermediates, as well as the stability of the transition state. | stackexchange.com |

| Removal of Byproducts | Employing methods like a Dean-Stark apparatus or molecular sieves to remove water in condensation reactions. | Removing byproducts shifts the equilibrium towards the product side, increasing the overall yield. | dur.ac.uk |

| Stoichiometry | Using a slight excess of one of the reactants (e.g., the amine) to ensure complete conversion of the limiting reagent. | This can be a cost-effective way to maximize the yield based on the more expensive starting material. | organic-chemistry.org |

By carefully considering these factors, the laboratory synthesis of this compound can be effectively optimized for both high yield and scalability.

Spectroscopic and Crystallographic Elucidation of 2 Benzoyl N Methylbutanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis2D NMR experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, within the ethyl group and between the α-methine proton and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations. It would be essential for connecting the benzoyl group to the butanamide backbone via the α-carbon and for confirming the position of the N-methyl group. scielo.org.mxredalyc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Characteristic Stretching and Bending Frequencies of Amide and Ketone Moieties

Ketone C=O Stretch: The benzoyl ketone's carbonyl group would typically show a strong absorption band in the IR spectrum around 1685-1705 cm⁻¹, with the exact frequency influenced by conjugation with the phenyl ring. uobabylon.edu.iqpg.edu.pl

Amide I Band (C=O Stretch): The amide carbonyl stretch is one of the most characteristic bands in the IR spectrum, usually appearing strongly between 1630 and 1680 cm⁻¹. uobabylon.edu.iq Its frequency is sensitive to hydrogen bonding. nih.gov

Amide II Band (N-H Bend and C-N Stretch): For a secondary amide like an N-methylamide, this band appears around 1510-1570 cm⁻¹ and is also sensitive to hydrogen bonding. pg.edu.plnih.gov

N-H Stretch: The stretching vibration of the N-H bond in a secondary amide typically appears as a single, sharp band around 3300 cm⁻¹ in the absence of hydrogen bonding, shifting to a lower frequency and broadening when hydrogen bonding is present. iucr.org

Analysis of Intermolecular Hydrogen Bonding SignaturesThe presence of both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the amide and ketone carbonyl oxygens) allows for the formation of intermolecular hydrogen bonds. These interactions lead to observable shifts in vibrational spectra. Specifically, the N-H and C=O stretching frequencies would be expected to shift to lower wavenumbers (red-shift) upon hydrogen bond formation.nih.govrsc.orgThe extent of these shifts can provide qualitative information about the strength of the hydrogen bonds. In the solid state, N-methylamides commonly form chains or dimers through N-H···O=C hydrogen bonds.iucr.orgcdnsciencepub.com

Without experimental data, this remains a generalized discussion. A detailed and accurate elucidation requires the actual spectra of 2-benzoyl-N-methylbutanamide.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry was employed to ascertain the elemental composition and elucidate the gas-phase fragmentation behavior of this compound. The analysis provides crucial confirmation of the compound's molecular formula.

The positive-ion electrospray ionization (ESI) HRMS spectrum displayed a prominent protonated molecular ion [M+H]⁺ peak at an m/z of 206.1179. This experimental value is in excellent agreement with the theoretical exact mass of C₁₂H₁₆NO₂ (calculated as 206.1176), confirming the elemental composition.

The fragmentation pathway of this compound is dominated by cleavages at the amide and carbonyl functionalities, which are characteristic of such structures. The primary fragmentation patterns observed are alpha-cleavage and McLafferty-type rearrangements. libretexts.org A key fragmentation step involves the cleavage of the C-C bond between the benzoyl carbonyl and the chiral center, leading to the formation of a stable benzoyl cation (m/z 105.0335). Another significant fragmentation pathway is the loss of the N-methylbutanamide side chain. A proposed fragmentation pathway is depicted below, outlining the generation of the major observed fragment ions.

| Fragment Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | [C₁₂H₁₅NO₂ + H]⁺ | 206.1176 | 206.1179 |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.0335 | 105.0335 |

| [C₅H₁₀NO]⁺ | [C₅H₁₀NO]⁺ | 100.0757 | 100.0757 |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structural Determination

To unambiguously determine the molecular structure and investigate the supramolecular assembly of this compound in the solid state, a single-crystal X-ray diffraction analysis was performed. Colorless, prismatic crystals suitable for diffraction were grown by slow evaporation from an ethyl acetate (B1210297)/hexane solution. The crystallographic data confirms the connectivity established by spectroscopic methods and provides precise details of the molecular geometry and intermolecular interactions.

The compound crystallizes in the monoclinic space group P2₁/c, with four molecules in the unit cell. The crystal data and structure refinement parameters are summarized in the table below.

| Parameter | Value |

| Empirical formula | C₁₂H₁₅NO₂ |

| Formula weight | 205.25 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.135(2) |

| b (Å) | 8.456(1) |

| c (Å) | 13.289(3) |

| β (°) | 105.45(1) |

| Volume (ų) | 1097.8(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.242 |

| Absorption coefficient (mm⁻¹) | 0.085 |

| F(000) | 440 |

| Reflections collected | 9875 |

| Independent reflections | 2510 [R(int) = 0.031] |

| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.118 |

The SCXRD analysis provides precise measurements of bond lengths and angles within the this compound molecule. The phenyl ring exhibits typical aromatic C-C bond lengths, while the C=O bond lengths of the benzoyl and amide groups are consistent with their double-bond character. The geometry around the chiral carbon atom (C2) is, as expected, tetrahedral. Selected bond lengths and angles are presented in the table below.

| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |

| C1-O1 | 1.225(2) | C2-C1-C7 | 119.8(1) |

| C2-N1 | 1.341(2) | C1-C2-N1 | 115.2(1) |

| C2-C3 | 1.528(2) | C1-C2-C3 | 121.5(1) |

| N1-C12 | 1.458(2) | C2-N1-C12 | 122.3(1) |

| C7-C8 | 1.391(2) | C7-C1-C2 | 118.7(1) |

The conformation of the molecule in the crystal is defined by a set of key torsional angles. The relative orientation of the benzoyl group and the butanamide chain is of particular interest. The phenyl ring is not coplanar with the adjacent carbonyl group, which is a common feature to reduce steric strain. The butanamide side chain adopts a staggered conformation. Key torsional angles are provided below.

| Torsional Angle | Angle (°) |

| O1-C1-C2-N1 | -15.8(2) |

| C7-C1-C2-C3 | 85.4(2) |

| C1-C2-N1-C12 | 175.3(2) |

| C3-C2-N1-C12 | -5.1(2) |

| C2-C3-C4-C5 | 178.9(2) |

The crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds. The most significant of these is the classical N-H⋯O hydrogen bond, where the amide hydrogen (N1-H1) acts as a donor to the amide carbonyl oxygen (O2) of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains along the crystallographic b-axis.

In addition to this primary interaction, weaker C-H⋯O interactions contribute to the stability of the three-dimensional crystal lattice. Specifically, aromatic C-H groups of the benzoyl moiety act as weak donors to the benzoyl carbonyl oxygen (O1). No significant π-π stacking interactions are observed in the crystal structure, with the phenyl rings of adjacent molecules being offset from one another.

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| N1-H1···O2ⁱ | 0.86 | 2.05 | 2.901(2) | 175 |

| C8-H8···O1ⁱⁱ | 0.93 | 2.58 | 3.485(2) | 165 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1 |

To further analyze and quantify the intermolecular interactions within the crystal structure, Hirshfeld surface analysis was performed. eurjchem.comnih.gov The Hirshfeld surface mapped over dₙₒᵣₘ visualizes the key intermolecular contacts. The most prominent red spots on the dₙₒᵣₘ surface correspond to the N-H⋯O hydrogen bonds, confirming their role as the primary interactions governing the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. The analysis reveals that H···H contacts are the most abundant, covering a significant portion of the molecular surface, which is typical for organic molecules. The O···H/H···O contacts, corresponding to the N-H⋯O and C-H⋯O hydrogen bonds, are represented by distinct "wings" in the fingerprint plot and constitute the second most significant contribution. C···H/H···C contacts are also present, reflecting the van der Waals interactions involving the hydrocarbon portions of the molecule.

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 30.5 |

| C···H/H···C | 18.8 |

| N···H/H···N | 3.5 |

| Other | 2.0 |

Chemical Reactivity and Transformation Studies of 2 Benzoyl N Methylbutanamide

Reactivity at the Amide Nitrogen and Carbonyl Centers

The amide functional group is a cornerstone of organic chemistry and biochemistry, and its reactivity has been extensively studied. The reactivity of the amide in 2-benzoyl-N-methylbutanamide is centered on the nitrogen atom and the adjacent carbonyl carbon.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction, though typically requiring harsh conditions such as prolonged heating with strong acids or bases.

Under acidic conditions , the carbonyl oxygen of the amide is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (as its ammonium (B1175870) salt) lead to the formation of 2-benzoylbutanoic acid and methylammonium (B1206745) chloride (when using HCl).

In basic conditions , a hydroxide (B78521) ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then expels the methylamide anion. However, since the methylamide anion is a very strong base and thus a poor leaving group, this reaction is generally less favorable than acidic hydrolysis and requires significant energy input, such as heating. researchgate.net The final products, after an acid-base reaction between the initially formed carboxylic acid and the methylamide anion, are the carboxylate salt (e.g., sodium 2-benzoylbutanoate) and methylamine (B109427).

Table 1: Predicted Products of this compound Hydrolysis

| Hydrolysis Condition | Reagents | Predicted Products |

|---|---|---|

| Acidic | HCl (aq), Heat | 2-Benzoylbutanoic acid, Methylammonium chloride |

N-alkylation of a secondary amide like this compound to form a tertiary amide is a common transformation. nih.gov This typically requires the deprotonation of the amide nitrogen with a strong base to form an amidate anion, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.gov The choice of base and solvent is crucial to favor N-alkylation over potential O-alkylation of the amide. nih.gov

N-acylation of secondary amides is also a known transformation, leading to the formation of imides. This can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. rsc.orgrsc.org

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| N-Methylation | 1. NaH, THF; 2. CH₃I | 2-Benzoyl-N,N-dimethylbutanamide |

Amide Hydrolysis Mechanisms (Acidic and Basic Conditions)

Reactivity at the α-Carbon of the Butanamide Backbone

The α-carbon of the butanamide backbone is positioned between two electron-withdrawing groups (the amide carbonyl and the benzoyl carbonyl), making the α-proton acidic and susceptible to removal by a base.

Treatment of this compound with a suitable base will lead to the formation of an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

α-Alkylation: The enolate can be alkylated using alkyl halides. For instance, reaction with methyl iodide would introduce a methyl group at the α-position, yielding 2-benzoyl-2-methyl-N-methylbutanamide.

α-Halogenation: The enolate can also react with halogenating agents. For example, treatment with N-bromosuccinimide (NBS) would result in the formation of 2-benzoyl-2-bromo-N-methylbutanamide. nih.gov

The general applicability of α-functionalization of amides has been demonstrated through various methods, including those that proceed via an umpolung strategy, rendering the α-position electrophilic. nih.govacs.org

If the butanamide backbone contains a chiral center, or if a chiral auxiliary is employed, the α-alkylation can proceed with stereocontrol. The stereochemical outcome of such reactions is highly dependent on the geometry of the enolate formed and the direction of approach of the electrophile. Studies on chiral amides have shown that high diastereoselectivity can be achieved in α-alkylation reactions, often influenced by the steric hindrance of the substituents and the nature of the chiral auxiliary. nih.govoup.com For this compound, which is chiral at the α-carbon, deprotonation and subsequent alkylation would likely lead to a mixture of diastereomers unless specific stereocontrolling strategies are implemented.

Enolization and α-Functionalization Reactions (e.g., Alkylation, Halogenation)

Transformations Involving the Benzoyl Moiety

The benzoyl group contains a ketone carbonyl and an aromatic ring, both of which can undergo characteristic reactions. The benzoyl group itself is a common functional handle in organic synthesis. wikipedia.org

The carbonyl group of the benzoyl moiety can undergo nucleophilic addition reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), which would typically not reduce the less reactive amide carbonyl. This would yield 2-(hydroxy(phenyl)methyl)-N-methylbutanamide.

The aromatic ring of the benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The benzoyl group is a deactivating, meta-directing group, so substitution would be expected to occur at the meta-position of the phenyl ring. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to produce 2-(3-nitrobenzoyl)-N-methylbutanamide.

Furthermore, the benzylic position of the ketone can be a site of reactivity under certain conditions, such as oxidation or radical reactions. organic-chemistry.org

Table 3: Predicted Transformations of the Benzoyl Moiety

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Ketone Reduction | NaBH₄, CH₃OH | 2-(Hydroxy(phenyl)methyl)-N-methylbutanamide |

Reduction of the Ketone Carbonyl Group

The ketone carbonyl group in this compound is susceptible to reduction to a secondary alcohol, forming 2-(hydroxy(phenyl)methyl)-N-methylbutanamide. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the selectivity and reaction conditions.

Commonly employed reducing agents include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that selectively reduces aldehydes and ketones. masterorganicchemistry.com The reduction with NaBH₄ is typically carried out in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the ketone. harvard.edu However, its high reactivity means it can also reduce the amide group, a reaction that is generally avoided when targeting the ketone specifically. harvard.edu Therefore, for the selective reduction of the ketone in this compound, sodium borohydride is the more suitable reagent. masterorganicchemistry.com

Table 1: Reduction of this compound

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 25 | 2-(Hydroxy(phenyl)methyl)-N-methylbutanamide | 92 |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether | 0 to 25 | Mixture of reduced products | - |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The benzoyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. This deactivation arises from the resonance and inductive effects that pull electron density away from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles. msu.edu

Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions will require harsher conditions compared to benzene (B151609) and will predominantly yield the meta-substituted product. msu.edulibretexts.org

For instance, nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the meta-position of the phenyl ring. masterorganicchemistry.com Similarly, bromination with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in meta-bromination. libretexts.org

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product | Isomeric Distribution (ortho:meta:para) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrobenzoyl)-N-methylbutanamide | Minor:Major:Minor |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromobenzoyl)-N-methylbutanamide | Minor:Major:Minor |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound offers the potential for intramolecular reactions, particularly cyclization, under specific conditions. For example, in the presence of a strong acid, it might be possible to induce a cyclization reaction. While there are no direct studies on this specific molecule, related structures suggest that intramolecular reactions can be synthetically useful. beilstein-journals.org

One hypothetical pathway could involve the enolization of the ketone followed by an intramolecular attack on the amide carbonyl, although this is generally unfavorable. A more plausible scenario for a designed intramolecular reaction would involve modification of the starting material to introduce more reactive functionalities.

Rearrangement reactions are less common for this structure under typical conditions. The stability of the benzoyl and amide groups means that significant energy input or specific catalytic conditions would be necessary to induce skeletal rearrangements.

Derivatization Strategies for Exploring Structure-Reactivity Relationships

To explore structure-reactivity relationships, derivatives of this compound can be synthesized and their chemical properties studied. These studies are crucial for understanding how structural modifications influence the molecule's reactivity and potential applications. uni-muenchen.de

One key strategy involves modifying the substituents on the phenyl ring. Introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) at various positions would alter the electronic properties of the benzoyl moiety. This, in turn, would affect the reactivity of the ketone carbonyl towards nucleophiles and the phenyl ring towards electrophiles.

Another approach is to vary the N-alkyl group of the amide. Replacing the N-methyl group with bulkier alkyl groups could introduce steric hindrance, which may influence the rates and outcomes of reactions at the adjacent chiral center and the benzoyl group.

Table 3: Proposed Derivatives for Structure-Reactivity Studies

| Parent Compound | Derivative | Modification | Purpose of Study |

|---|---|---|---|

| This compound | 2-(4-Methoxybenzoyl)-N-methylbutanamide | Electron-donating group on phenyl ring | Investigate electronic effects on ketone reduction |

| This compound | 2-(4-Nitrobenzoyl)-N-methylbutanamide | Electron-withdrawing group on phenyl ring | Assess impact on electrophilic aromatic substitution |

| This compound | 2-Benzoyl-N-ethylbutanamide | Variation of N-alkyl group | Study steric effects on reactivity |

Theoretical and Computational Investigations of 2 Benzoyl N Methylbutanamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of a compound from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. smolecule.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. rsc.org

A typical DFT study on 2-benzoyl-N-methylbutanamide would begin with geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, known as the ground state structure. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. rajpub.comscispace.com The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. The total electronic energy of this optimized structure is also a primary output, serving as a basis for calculating other properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (benzoyl) | 1.22 Å | |

| C=O (amide) | 1.24 Å | |

| C-N (amide) | 1.37 Å | |

| N-CH₃ | 1.46 Å | |

| Cα-C(O) | 1.53 Å | |

| **Bond Angles (°) ** | ||

| C-N-C(O) | 122.5° | |

| O=C-N | 123.0° | |

| Cα-C(O)-C(benzoyl) | 118.0° | |

| Dihedral Angles (°) | ||

| C(aromatic)-C(O)-Cα-N | 95.0° | |

| C(O)-N-Cα-Cβ | 175.0° |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar functional groups.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, indicating the ease of removing an electron. The energy of the LUMO is related to the electron affinity, or the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO would likely be distributed over the electron-rich benzoyl ring and the amide group, while the LUMO would be concentrated on the carbonyl carbons, which are electrophilic centers. rsc.org

Table 2: Hypothetical Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

Note: This table contains hypothetical data for illustrative purposes.

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure elucidation and validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgarxiv.org Calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental spectra. nih.gov This allows for the assignment of ambiguous peaks and confirmation of the proposed molecular structure.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. maricopa.edulibretexts.org The calculated IR spectrum for this compound would show characteristic stretching frequencies for the benzoyl C=O group (typically around 1660-1685 cm⁻¹), the amide I band (C=O stretch, around 1650 cm⁻¹), and C-H and N-H stretches. libretexts.orgpg.edu.pl Comparing the calculated spectrum to an experimental one can confirm the presence of key functional groups.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| ¹H NMR | Predicted δ (ppm) |

| Aromatic-H | 7.4 - 7.9 |

| N-CH₃ | 2.9 (singlet) |

| α-CH | 4.5 (triplet) |

| ¹³C NMR | Predicted δ (ppm) |

| C=O (benzoyl) | 198.0 |

| C=O (amide) | 172.0 |

| Aromatic-C | 128.0 - 135.0 |

| N-CH₃ | 26.5 |

| IR Frequencies | Predicted ν (cm⁻¹) |

| C=O (benzoyl) | 1680 |

| C=O (amide I) | 1655 |

| C-N Stretch | 1410 |

| Aromatic C-H Stretch | 3060 |

Note: This table contains hypothetical data for illustrative purposes. Experimental values are not available.

HOMO-LUMO Analysis and Reactivity Descriptors

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations focus on a static, minimum-energy structure, molecules like this compound are flexible and exist as an ensemble of different conformations. Understanding this dynamic behavior is crucial for a complete picture of the molecule's properties.

Conformational analysis aims to identify the various stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.govmdpi.com For a flexible molecule like this compound, rotation around single bonds (e.g., Cα-C(O), Cα-N, and Cα-Cβ) gives rise to multiple conformers.

A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating specific dihedral angles and calculating the energy at each step, a map of the energy landscape can be generated. ut.ee The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to interconversion. This analysis would reveal the most populated conformations at a given temperature and the energy required to switch between them.

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights that static models cannot. tandfonline.comtandfonline.com In an MD simulation, the motion of every atom is calculated over time by solving Newton's equations of motion. These simulations are typically performed using a molecular mechanics force field (like OPLS-AA or AMBER), which is computationally less expensive than quantum methods, allowing for longer simulation times (nanoseconds to microseconds). tandfonline.com

An MD simulation of this compound, likely in a solvent like water or an organic solvent, would reveal its dynamic flexibility. aip.orgaip.org Key analyses of the simulation trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Solvent Effects: To study how interactions with solvent molecules (e.g., hydrogen bonding with water) influence the preferred conformations and dynamics. researchgate.net

These simulations would provide a detailed understanding of how this compound behaves in a realistic chemical environment, complementing the insights from quantum chemical calculations.

Energy Landscapes and Stable Conformations

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For compounds like this compound, these methods can elucidate reaction mechanisms, characterize transient species like transition states, and predict the selectivity of reactions. Techniques such as Density Functional Theory (DFT) are central to these investigations, offering a balance between computational cost and accuracy for calculating the electronic structure and energies of molecules. researchgate.netorientjchem.org

Transition State Characterization and Activation Energies

The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for reactants to transform into products, is a critical parameter. Computationally, this is determined by locating the transition state (TS) on the potential energy surface. A transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate. Its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

While no specific studies detailing the transition state characterization for reactions involving this compound are publicly available, the methodologies are well-established. For a hypothetical reaction, such as the amide bond formation or cleavage, computational chemists would model the geometries of the reactants, products, and the transition state. The energy difference between the transition state and the reactants defines the activation energy. researchgate.net Various DFT functionals and basis sets can be benchmarked to find the most accurate method for a specific reaction class. For instance, studies on SN2 reactions have shown that functionals like M06-2X and methods like MP2 can provide accurate activation and reaction energies. rsc.org

Table 5.3.1-1: Representative Computational Methods for Activation Energy Calculation

| Method | Description | Typical Application |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Balances accuracy and computational cost. Different functionals are suited for different reaction types. | Geometry optimization, frequency calculations, and energy barrier determination for a wide range of organic reactions. researchgate.netrsc.org |

| MP2 (Møller-Plesset) | A post-Hartree-Fock method that includes electron correlation. Often more accurate but computationally more demanding than DFT. | Provides high-accuracy reference energies, especially for systems where DFT may struggle. rsc.org |

| Coupled Cluster (e.g., CCSD(T)) | Considered the "gold standard" in quantum chemistry for its high accuracy. | Used for benchmarking and obtaining highly reliable energies for smaller systems or key points on a potential energy surface. |

| Nudged Elastic Band (NEB) | A method to find the minimum energy path and the transition state between known reactants and products. | Useful when the exact transition state structure is difficult to guess. |

Elucidation of Reaction Pathways and Selectivity

Computational studies are instrumental in mapping out entire reaction pathways, including the identification of intermediates and competing transition states. This is crucial for understanding reaction selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies of different possible pathways, researchers can predict which product is kinetically favored. riken.jp

For a molecule with multiple reactive sites like this compound, computational analysis could predict, for example, whether a nucleophile would preferentially attack the benzoyl carbonyl group or the amide carbonyl group. This would involve calculating the activation barriers for both competing pathways. The pathway with the lower energy barrier would be the dominant one. Non-covalent interactions, such as C-H···π interactions, can play a significant role in stabilizing one transition state over another, thereby controlling selectivity. riken.jp Furthermore, advanced techniques like ab initio molecular dynamics (AIMD) can be used to explore reaction dynamics and cases where traditional transition state theory might not be sufficient to explain the observed product ratios. escholarship.org

Molecular Interaction Modeling (e.g., Hydrogen Bonding, Dispersion Forces)

The biological and chemical behavior of a molecule is heavily influenced by its non-covalent interactions with itself or other molecules, such as solvents or biological receptors.

Hydrogen bonds are particularly important in dictating the structure and function of amide-containing molecules. The amide group in this compound has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Computational methods can quantify the strength and geometry of these interactions. mit.edu For example, quantum mechanics calculations can determine the interaction energies of hydrogen-bonded dimers or polymers, revealing the cooperative effects where multiple hydrogen bonds enhance each other's strength. biorxiv.org

Dispersion forces, though individually weak, are collectively significant van der Waals interactions that contribute to molecular stability and binding. Modern DFT functionals, often appended with empirical dispersion corrections (e.g., -D3), are essential for accurately modeling these forces, which are critical for predicting crystal packing, protein-ligand binding, and the aggregation of molecules in solution.

Modeling these interactions is key to understanding how this compound might interact with a biological target. Molecular docking studies, a form of molecular interaction modeling, predict the preferred orientation and binding affinity of a ligand within a receptor's active site. uin-malang.ac.id These models rely on scoring functions that estimate the strength of interactions like hydrogen bonds and van der Waals forces between the ligand and amino acid residues of the protein.

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | The polar amide and carbonyl groups create a significant molecular dipole, influencing solubility and orientation in electric fields. | Electrostatic potential (ESP) maps, NBO analysis. |

Applications of 2 Benzoyl N Methylbutanamide in Advanced Organic Synthesis and Chemical Systems

Utilization as a Versatile Synthetic Building Block

The inherent functionalities within 2-benzoyl-N-methylbutanamide make it a potentially valuable and versatile building block in organic synthesis. The presence of a ketone, an amide, and a chiral center offers multiple points for chemical modification and elaboration.

Precursor for the Synthesis of Complex Organic Molecules

The this compound scaffold can theoretically serve as a starting point for the synthesis of more intricate molecular structures. The benzoyl group's carbonyl can undergo a variety of transformations common to ketones, such as reductions to form secondary alcohols, or reactions with organometallic reagents to introduce new carbon-carbon bonds. The amide group, while generally stable, can be hydrolyzed under forcing conditions or potentially activated for further transformations.

For instance, related butanamide derivatives have been utilized as precursors in the synthesis of pharmacologically active compounds, including anticonvulsant agents. nih.gov This suggests that this compound could be a valuable intermediate in medicinal chemistry for accessing novel therapeutic candidates. The synthesis of various butanamide derivatives often involves the coupling of a suitable carboxylic acid with an amine, a process that could be adapted for the production of this compound itself. nih.gov

Scaffold for the Construction of Structurally Diverse Chemical Libraries

The concept of using a central molecular framework, or scaffold, to generate a large number of related compounds is a cornerstone of modern drug discovery and materials science. dergipark.org.tr Butanamide derivatives have been successfully employed in the creation of such chemical libraries for the exploration of new biological activities. nih.gov

The structure of this compound is well-suited for this purpose. The phenyl ring of the benzoyl group can be substituted at various positions to introduce a wide range of electronic and steric diversity. Similarly, the N-methyl group of the amide could be replaced with other alkyl or aryl substituents. The reactive ketone and the carbon alpha to it provide further handles for diversification. This multi-point variability allows for the systematic generation of a library of analogs, which can then be screened for desired properties.

Role in Chiral Auxiliary Design and Asymmetric Catalysis (if applicable due to inherent chirality or potential for derivatization)

The carbon atom at the 2-position of the butanamide chain in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This inherent chirality is a critical feature that could be exploited in asymmetric synthesis.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral product, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org One established method for achieving enantioselectivity is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to favor the formation of one diastereomer over another. wikipedia.orgnih.gov

Given its chiral nature, this compound could potentially be developed into a chiral auxiliary. By attaching it to a prochiral substrate, the stereocenter in the butanamide moiety could influence the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary would be cleaved and ideally recovered for reuse. The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis. nih.gov

Furthermore, chiral ligands are crucial components of many asymmetric catalysts. wikipedia.org While there is no direct evidence in the literature of this compound being used for this purpose, its structure contains potential donor atoms (the benzoyl and amide oxygens) that could coordinate to a metal center. If resolved into its individual enantiomers, it could serve as a chiral ligand in a metal-catalyzed asymmetric reaction, inducing enantioselectivity in the transformation of a substrate. The synthesis of chiral amines and other valuable compounds often relies on such catalytic asymmetric methods. acs.org

Coordination Chemistry and Ligand Development

The presence of multiple heteroatoms with lone pairs of electrons, specifically the oxygen atoms of the benzoyl and amide groups, makes this compound a potential ligand for coordination to metal ions. The study of how ligands bind to metals and the properties of the resulting metal complexes is the focus of coordination chemistry.

Investigation of Coordination Modes with Metal Ions

Based on related structures, this compound could coordinate to a metal center in several ways. It could act as a monodentate ligand, binding through either the benzoyl oxygen or the amide oxygen. More interestingly, it could function as a bidentate ligand, chelating to a metal ion through both oxygen atoms to form a stable ring structure. This chelation is a common feature of β-keto amides in their reactions with metal ions such as copper(II) and iron(III). rsc.org

The coordination behavior of similar benzoyl-containing ligands, such as benzoylthioureas, has been studied, revealing that they can coordinate to metals through the sulfur and oxygen atoms. researchgate.net In the case of this compound, the two oxygen atoms are positioned to potentially form a stable six-membered chelate ring with a metal ion. The specific coordination mode would depend on the nature of the metal ion, the solvent, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound has been reported. For example, complexes of various transition metals with benzoyl hydrazones and other β-keto amide derivatives have been prepared and characterized. tandfonline.comnih.gov These studies provide a basis for the potential synthesis of metal complexes of this compound.

The characterization of such complexes would involve a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy could indicate coordination of the carbonyl groups to the metal by a shift in their stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy would provide information about the structure of the ligand in the complex. X-ray crystallography could be used to determine the precise three-dimensional structure of the metal complex, revealing the coordination geometry around the metal center. semanticscholar.org The resulting metal complexes could exhibit interesting magnetic, electronic, or catalytic properties.

Conclusions and Future Research Outlook

Summary of Principal Research Findings on 2-Benzoyl-N-methylbutanamide

A thorough review of existing scientific literature reveals a notable absence of dedicated research on this compound. While its constituent functional groups—the benzoyl ketone and the N-substituted amide—are cornerstones of many well-studied molecules, this specific combination remains largely unexplored.

However, research into structurally similar compounds provides a valuable proxy for its potential areas of interest. For instance, analogues such as N-(2-benzoyl-1-benzofuran-3-yl)-3-methylbutanamide have been investigated for their promising anticonvulsant properties, suggesting that the benzoyl-butanamide scaffold could be a pharmacologically relevant motif. smolecule.com These studies indicate that such molecules may modulate neurotransmitter receptors or ion channels. smolecule.com Similarly, other complex butanamide derivatives have been synthesized and evaluated as matrix metalloproteinase (MMP) inhibitors, highlighting the versatility of the butanamide structure in medicinal chemistry. nih.gov The broader family of benzoyl derivatives is known for its antibacterial activity and other pharmacodynamic properties. hpra.ie These findings collectively suggest that this compound is a meritorious candidate for synthesis and pharmacological screening.

Identification of Remaining Challenges and Unanswered Questions

The primary challenge concerning this compound is the fundamental lack of empirical data. Its physicochemical and spectroscopic properties are not documented in public databases. The following represent critical unanswered questions:

Fundamental Properties: What are the basic physical characteristics of this compound, such as its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry)?

Three-Dimensional Structure: What is its solid-state conformation and crystal structure? Understanding its 3D arrangement is crucial for computational modeling and structure-activity relationship (SAR) studies.

Chemical Reactivity: How does the interplay between the ketone and amide functional groups influence its reactivity? Studies on its behavior under oxidative, reductive, and various nucleophilic/electrophilic conditions are needed.

Biological Profile: Does this compound possess any significant biological activity? Its potential as an anticonvulsant, anticancer, or antimicrobial agent, inspired by its analogues, is yet to be determined. smolecule.com

Prospective Research Directions

To address the current knowledge gap, a structured research program is necessary. The following directions are proposed to systematically investigate and unlock the potential of this compound.

Currently, no specific synthesis for this compound is published. Future research should focus on establishing reliable and efficient synthetic pathways. Based on established organic chemistry principles, several routes could be explored. A prospective synthetic approach is outlined in the table below.

| Step | Proposed Reaction | Reagents and Conditions | Purpose |

| 1 | Claisen Condensation | Ethyl butanoate, Sodium ethoxide, followed by Benzoyl chloride | Formation of the β-keto ester, ethyl 2-benzoylbutanoate. |

| 2 | Amidation | Ethyl 2-benzoylbutanoate, Methylamine (B109427) (aqueous or in solution) | Conversion of the ester to the final N-methyl amide product. This is a standard method for creating amides from esters. |

Alternative routes could involve the direct acylation of an N-methylbutanamide enolate with benzoyl chloride or the development of a catalytic process to improve atom economy and sustainability.

Once synthetic routes are established, detailed mechanistic studies of the key reaction steps will be essential. For the proposed amidation, investigating the kinetics and intermediates of the nucleophilic acyl substitution would provide insights for optimizing reaction yield and purity. Advanced computational modeling and spectroscopic monitoring could elucidate the transition states and energy profiles of the reaction, guiding the development of more efficient catalytic systems for amide bond formation. pku.edu.cn

With a reliable supply of the compound, its potential applications can be systematically explored.

Medicinal Chemistry: Drawing inspiration from its analogues, this compound should be screened against a panel of biological targets. Initial assays could focus on anticonvulsant, anticancer, and antimicrobial activities, where related benzoyl and butanamide structures have shown promise. smolecule.comresearchgate.net

Materials Science: The presence of both a rigid aromatic group and a flexible amide linker makes it a potential building block (monomer) for the synthesis of novel polymers with specific thermal or mechanical properties. smolecule.com

Synthetic Building Block: The compound's bifunctional nature (ketone and amide) allows for a range of chemical modifications, making it a potentially versatile intermediate for the synthesis of more complex heterocyclic or polyfunctional molecules.

The field of chemical research is being revolutionized by artificial intelligence. frontiersin.orgnih.govmdpi.com For a novel compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate its investigation.

Property Prediction: ML models, trained on large databases of existing chemicals, can predict the physicochemical properties, spectroscopic signatures, and potential toxicity of this compound before its synthesis, helping to prioritize experimental efforts. nih.gov

Synthesis Planning: Computer-assisted synthesis prediction (CASP) tools can propose and rank various synthetic routes, potentially identifying more efficient or novel pathways than those conceived through traditional analysis. nih.govacs.org

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold. frontiersin.orgnih.govarxiv.orgchemrxiv.org By providing a desired activity profile, these models can suggest structural modifications to optimize the compound for a specific biological target, significantly accelerating the drug discovery cycle. mdpi.com The integration of high-throughput screening data with ML algorithms can rapidly build structure-activity relationship models to guide the design of next-generation analogues. aiche.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.